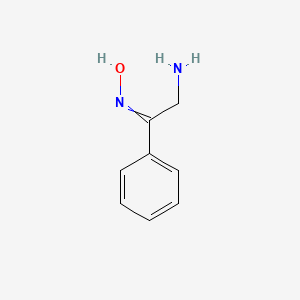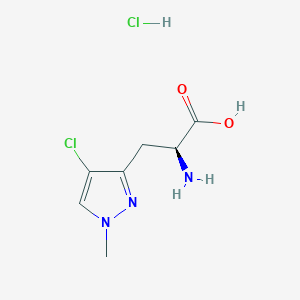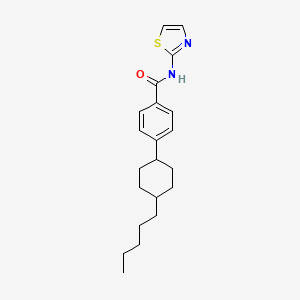![molecular formula C14H14Br2O6 B15149521 (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B15149521.png)
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of multiple functional groups, including bromine atoms, ethoxy, methoxy, and acrylic acid moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common approach is the bromination of a suitable phenyl precursor, followed by esterification and subsequent acrylic acid formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce debrominated derivatives.
科学研究应用
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine atoms and other functional groups allows the compound to form specific bonds and interactions, leading to its biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Aminoethyl methacrylate hydrochloride
Uniqueness
Compared to similar compounds, (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and acrylic acid moieties allows for versatile applications in various fields.
属性
分子式 |
C14H14Br2O6 |
|---|---|
分子量 |
438.06 g/mol |
IUPAC 名称 |
3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H14Br2O6/c1-3-21-9-6-8(4-5-10(17)18)12(15)13(16)14(9)22-7-11(19)20-2/h4-6H,3,7H2,1-2H3,(H,17,18) |
InChI 键 |
LNEIQSDFZOWQDN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B15149441.png)
![4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B15149443.png)
![3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
![4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B15149448.png)
![N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B15149460.png)
![methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15149462.png)

![1-[3-(3,4-dichlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B15149487.png)

![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149504.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)

![1-[6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15149512.png)
